molecular formula C12H11ClN2O B12345641 5-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile

5-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile

Cat. No.: B12345641
M. Wt: 234.68 g/mol
InChI Key: XLMVMTROESTTFX-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 4-chlorophenyl group, an oxo group, and a carbonitrile group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with piperidine derivatives under specific conditions. One common method includes the use of anhydrous solvents and catalysts to facilitate the reaction. For instance, the reaction may be carried out in anhydrous tetrahydrofuran (THF) with sodium hydride (NaH) as a base, followed by the addition of acyl chloride to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in anhydrous THF, followed by the addition of acyl chlorides or other electrophiles.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine ring structure, combined with the oxo and carbonitrile groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-oxopiperidine-3-carbonitrile

InChI

InChI=1S/C12H11ClN2O/c13-11-3-1-8(2-4-11)10-5-9(6-14)12(16)15-7-10/h1-4,9-10H,5,7H2,(H,15,16)

InChI Key

XLMVMTROESTTFX-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC(=O)C1C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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